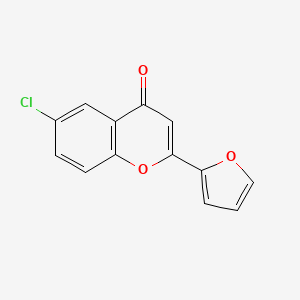

6-chloro-2-(furan-2-yl)-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(furan-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO3/c14-8-3-4-11-9(6-8)10(15)7-13(17-11)12-2-1-5-16-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNRUAHIXRVREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291973 | |

| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7209-73-6 | |

| Record name | NSC79394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-furan-2-yl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One and Its Structural Analogues

Classical and Conventional Cyclocondensation Approaches to the Chromenone Ring System

Traditional methods for synthesizing the chromenone ring often rely on cyclocondensation reactions, which form the heterocyclic ring in a single step from an acyclic precursor. These methods have been refined over many decades and remain fundamental in organic synthesis.

A primary and versatile route to 2-substituted chromenones, including flavones, involves the use of chalcone precursors. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key open-chain intermediates. nih.gov The synthesis is typically a two-step process.

First, an appropriate 2'-hydroxyacetophenone is condensed with an aromatic aldehyde in a base-catalyzed reaction known as the Claisen-Schmidt condensation. scialert.net For the synthesis of the target compound, 6-chloro-2-(furan-2-yl)-4H-chromen-4-one, this would involve the reaction of 1-(5-chloro-2-hydroxyphenyl)ethanone with furan-2-carbaldehyde.

The second step is the cyclization of the resulting 2'-hydroxychalcone. A common and effective method is oxidative cyclization. This process can be achieved using various oxidizing agents. The general mechanism is thought to involve an intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized to the final flavone (B191248) (chromenone). chemijournal.com Alternatively, the chalcone can undergo oxidation followed by cyclization. chemijournal.com

Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Iodine (I₂) / DMSO | Heating | researchgate.net |

| Selenium Dioxide (SeO₂) | Heating | mdpi.com |

| Palladium(II) Acetate (B1210297) | Oxidative arylation | scispace.com |

The cyclization of precursors to form the 4H-chromen-4-one ring can be effectively promoted by either acids or bases.

Acid-Catalyzed Pathways: Acid catalysis is a common method for the ring closure step. ijrpc.com Various Brønsted and Lewis acids are employed to facilitate the reaction. The mechanism for the acid-catalyzed conversion of a 2'-hydroxychalcone to a flavanone (a precursor to the flavone) is proposed to occur in three main steps: protonation of the carbonyl group, intramolecular cyclization via Michael addition, and subsequent tautomerization. semanticscholar.org Computational studies support this intramolecular addition as the key ring-forming step. semanticscholar.org A wide array of acids have been successfully used as catalysts in chromone (B188151) synthesis. ijrpc.com

Common Acid Catalysts Include:

Hydrochloric acid (HCl) ijrpc.com

Sulfuric acid (H₂SO₄)

para-Toluene sulfonic acid (PTSA) ijrpc.com

Polyphosphoric acid (PPA) ijrpc.com

Phosphorus oxychloride (POCl₃) ijrpc.com

Base-Catalyzed Pathways: Base-catalyzed cyclization provides an alternative route to the chromenone skeleton. In this pathway, a strong base is used to deprotonate the phenolic hydroxyl group of the 2'-hydroxychalcone. This generates a phenoxide ion, which then acts as a nucleophile in an intramolecular conjugate addition (Michael reaction) to the α,β-unsaturated ketone system, leading to the formation of the heterocyclic ring. nih.gov This method is particularly useful for substrates that may be sensitive to strong acidic conditions. Cesium carbonate (Cs₂CO₃) has been shown to be an effective mediator for such annulation reactions. nih.govacs.org The reaction typically proceeds under mild conditions, for instance, at room temperature in a suitable solvent like acetonitrile (B52724). nih.gov

Modern and Green Chemistry Protocols in the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. ajrconline.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours or even days to just a few minutes. ajrconline.orgnepjol.info This technique often leads to higher yields and cleaner products. ajrconline.org

The synthesis of flavanones from 2'-hydroxychalcones has been successfully achieved using microwave heating. For example, the cyclization of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one in acetic acid, which takes 4 days under conventional heating at 100 °C to yield 75% of the product, can be completed in just 30 minutes with an 82% yield under microwave conditions. nepjol.info This rapid and efficient heating makes microwave-assisted synthesis a highly attractive modern alternative for producing chromenone derivatives. ias.ac.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization of a Chalcone

| Method | Catalyst/Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Acetic Acid | 4 days | 75% | nepjol.info |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. researchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including chromene derivatives. sci-hub.se The use of ultrasound can lead to higher yields, shorter reaction times, and reduced energy consumption compared to traditional methods. researchgate.net For instance, an environmentally friendly method for preparing 5H-chromeno[2,3-b]pyridine derivatives has been developed in an aqueous medium under ultrasound irradiation. sci-hub.se

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. sharif.edu This has led to the development of solvent-free (solid-state) reactions and the use of water as a benign reaction medium. nih.govsharif.edu

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and avoids the environmental and health hazards associated with organic solvents. sharif.edu Catalysts are often employed to facilitate these reactions. A notable example is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, structurally very similar to the target compound, using K10 montmorillonite clay as a catalyst under solvent-free conditions. rsc.org This method involves heating 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran and the recyclable clay catalyst, offering advantages such as high efficiency, recyclability of the catalyst, and an easy work-up procedure. rsc.org

Aqueous Media Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov Efficient sequential multi-component reactions have been developed for the synthesis of functionalized chromones in aqueous media, resulting in good to high yields and an easy work-up. nih.gov The synthesis of 4H-chromene derivatives has also been achieved through one-pot, three-component reactions in water, catalyzed by a base such as sodium carbonate at room temperature. researchgate.netijcce.ac.ir These methods highlight the potential of aqueous systems for the clean and efficient production of chromenone scaffolds. sharif.edusharif.edu

Catalytic Systems Utilizing Metal and Organocatalysts

The synthesis of the this compound scaffold and its analogues is often achieved through cyclization reactions, which can be efficiently promoted by a variety of catalytic systems. Both metal-based catalysts and organocatalysts have proven effective in constructing the chromenone core.

Metal Catalysts: Transition metal catalysts are widely employed in the synthesis of chromene derivatives. For instance, gold catalysts have been utilized in the intramolecular cyclization of propargylphenol derivatives to yield chromenes. While not specific to the 6-chloro-2-furyl analogue, these methods highlight the utility of gold in forming the pyran ring of the chromenone system. Similarly, catalysts like Ytterbium (III) chloride (YbCl₃) and Iron (III) chloride (FeCl₃) have been reported for [3+3] annulation strategies to produce chromene scaffolds, demonstrating the versatility of Lewis acid metal catalysts in these transformations. msu.edu Palladium-catalyzed reactions, such as Heck lactonization, have also been used for the regioselective synthesis of chromen-2-ones from 2-iodophenols. samipubco.com

Organocatalysts: Molecular iodine is a notable organocatalyst used in the synthesis of chromones. It serves as a mild and efficient catalyst for the oxidative cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to afford flavones (2-phenyl-4H-chromen-4-ones). This methodology can be adapted for the synthesis of 2-furyl substituted chromenones. The reaction typically proceeds under mild conditions, making it an attractive green chemistry approach. Other acid catalysts such as polyphosphoric acid, acetic acid, and hydrochloric acid have also been historically used to facilitate the ring closure step in chromone synthesis. ijrpc.com

Below is a table summarizing various catalytic systems used in the synthesis of related chromone structures.

| Catalyst Type | Specific Catalyst | Reaction Type | Starting Materials | Typical Yields |

| Metal Catalyst | Gold (Au) | Intramolecular Cyclization | Propargylphenol derivatives | Good |

| Metal Catalyst | Ytterbium (III) chloride (YbCl₃) | Cyclization | Phenols and β-keto esters | Moderate to High |

| Metal Catalyst | Iron (III) chloride (FeCl₃) | [3+3] Annulation | 2-(2-ethynyl) phenoxy-1-aryl ethanones | Good |

| Organocatalyst | Iodine (I₂) | Oxidative Cyclization | 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones | High |

| Acid Catalyst | Polyphosphoric Acid (PPA) | Ring Closure | Phenolic carboxylic acids | Moderate |

Functionalization and Derivatization Strategies for Enhancing the Chemical Diversity of this compound Analogues

To explore the chemical space around the this compound core, various functionalization and derivatization strategies are employed. These modifications can be targeted at the furan (B31954) moiety, the chromenone ring, or by introducing new molecular scaffolds.

Modifications at the Furan-2-yl Moiety

The furan ring at the C-2 position of the chromenone is a key site for chemical modification. The reactivity of the furan moiety allows for the introduction of various substituents, which can significantly alter the molecule's properties. One common approach involves electrophilic substitution reactions on the furan ring, although the electron-withdrawing nature of the chromenone core can influence the regioselectivity of these reactions.

Alternatively, the synthesis can start with pre-functionalized furan-2-carbaldehydes. For example, condensing 1-(5-chloro-2-hydroxyphenyl)ethanone with a substituted furan-2-carbaldehyde would yield analogues with modifications on the furan ring. researchgate.net This approach allows for the incorporation of a wide range of functional groups, such as alkyl, aryl, or nitro groups, onto the furan scaffold prior to the construction of the chromenone ring. The Suzuki-Miyaura cross-coupling reaction has been used to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating a viable strategy for adding aryl groups to a furan ring within a larger molecule. mdpi.com

Substituent Variations on the Chromenone Ring System, including Halogenation Patterns

The chromenone ring system itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The existing chloro group at the C-6 position already influences the reactivity of the benzene (B151609) ring. Further modifications can be introduced either by starting with appropriately substituted phenols or by direct modification of the pre-formed chromenone.

The following table details examples of substituent variations on the chromenone ring.

| Position | Substituent | Effect | Synthetic Method |

| C-6, C-8 | Dichloro | Electron-withdrawing | Synthesis from 3,5-dichlorophenol |

| C-7 | Methyl | Electron-donating | Synthesis from m-cresol derivatives |

| C-6 | Bromo | Electron-withdrawing | Direct bromination of chromenone |

| C-3 | Hydroxy | Modulates ESIPT properties | Oxidative heterocyclization of chalcones researchgate.netresearchgate.net |

Introduction of Additional Heterocyclic or Aromatic Scaffolds

Creating hybrid molecules by introducing additional heterocyclic or aromatic scaffolds is a powerful strategy to generate novel chemical entities. This can be achieved by linking other ring systems to the this compound core.

One approach involves utilizing functional groups on the chromenone as handles for further reactions. For example, if a 3-formylchromone derivative is synthesized, the aldehyde group can serve as a versatile building block for constructing fused heterocyclic systems through condensation reactions with bifunctional nucleophiles. eurjchem.com This can lead to the formation of chromeno-pyridines, chromeno-pyrimidines, and other fused systems. Another strategy involves the Knoevenagel condensation between 4-oxo-4H-chromene-3-carbaldehyde and furan-2(3H)-ones to create hybrid structures containing both chromenone and furanone moieties. mdpi.com Such molecular hybridization can combine the features of two different pharmacophoric fragments into a single molecule. mdpi.com

Optimization of Reaction Yields and Purity Profiles in this compound Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the synthesis of chromenones, the choice of acid catalyst and reaction conditions can significantly impact the yield. For example, while traditional methods using strong acids like polyphosphoric acid or sulfuric acid can be effective, they may lead to side reactions and purification challenges. ijrpc.com Milder catalytic systems, such as molecular iodine, can offer higher yields and cleaner reaction profiles under more environmentally benign conditions.

A systematic approach to optimization involves screening different parameters. For instance, in related syntheses of dihydrobenzofuran neolignans, optimization involved evaluating different oxidants, their stoichiometry, solvents, and reaction times. scielo.br Such a methodical approach can be applied to the synthesis of this compound. The use of milder reaction conditions, such as using boron trifluoride diethyl etherate at 0°C for cyclization, has been shown to provide relatively high yields for some 3-substituted chromones. ijrpc.com

The purity of the final compound is also a major consideration. Purification techniques such as recrystallization or column chromatography are typically employed. The choice of solvent for recrystallization is crucial for obtaining high-purity crystalline products. For example, the synthesis of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one involved crystallization from a methanol-chloroform mixture to yield pure yellow needles. researchgate.net

The table below provides illustrative data on how reaction conditions can affect yields in the synthesis of related chromone compounds.

| Reaction | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Oxidative Coupling | Ag₂O | Benzene/Acetone | Room Temp | 20 | 31 |

| Oxidative Coupling | Ag₂O | Acetonitrile | Reflux | 4 | Optimized |

| Cyclization | HCl | Ethanol | Reflux | - | Moderate |

| Cyclization | Boron trifluoride etherate | - | 0°C | - | High |

Structure Activity Relationship Sar Studies of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One Analogues

Impact of the Furan-2-yl Substituent on Biological Activity Profiles

The furan-2-yl moiety at position 2 of the chromenone scaffold plays a significant role in defining the biological profile of this class of compounds. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, can engage in various non-covalent interactions with biological targets. mdpi.com Its replacement with other heterocyclic or aromatic rings can lead to substantial changes in activity.

Studies on related furochromone derivatives have shown that the furan ring is integral to their biological effects. For instance, in a series of furo[3,2-h]chromene derivatives evaluated as multi-target-directed ligands, the nature of the substituent on the furan ring was found to be critical for inhibitory activity against enzymes like cholinesterases and β-secretase. researchgate.net While not a direct analogue, this highlights the importance of the furan component in modulating biological responses.

Furthermore, research on hybrid molecules combining furan-2(3H)-ones and chromen-4-ones has demonstrated that the furanone moiety contributes significantly to the antibacterial properties of the resulting compounds. mdpi.com This suggests that the furan ring in 6-chloro-2-(furan-2-yl)-4H-chromen-4-one is likely a key pharmacophoric feature. Modifications to this ring, such as the introduction of substituents or its replacement with other heterocycles, would be expected to alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Table 1: Impact of 2-Substituent on Biological Activity of Chromone (B188151) Analogues A representative table based on general findings for chromone derivatives, as specific data for this compound analogues is limited.

| 2-Substituent | Observed Biological Activity Trend | Reference |

|---|---|---|

| Furan-2-yl | Essential for certain enzymatic inhibitions | researchgate.net |

| Phenyl | Potent anticancer activity | nih.gov |

| Thiophen-2-yl | May enhance cytotoxic effects | researchgate.net |

| Pyridin-2-yl | Can influence anti-cancer potency | researchgate.net |

Influence of the Halogen (Chlorine) at Position 6 of the Chromenone Nucleus on Biological Effects

The presence and position of halogen substituents on the chromenone ring are well-known to significantly modulate the pharmacological properties of these compounds. The chlorine atom at position 6 of the this compound backbone is expected to influence its biological activity through a combination of electronic and steric effects.

Halogens can alter the electron distribution within the molecule, affecting its ability to participate in hydrogen bonding and other intermolecular interactions. nih.gov The introduction of a chlorine atom can enhance the lipophilicity of a compound, which may improve its membrane permeability and cellular uptake. nih.gov Studies on various classes of bioactive molecules have shown that the presence of a chlorine atom can be crucial for their activity.

In the context of chromene-based chalcones, the presence of a 6-chloro substituent has been associated with a favorable cytotoxic profile against breast cancer cell lines. nih.gov Similarly, in a series of quinolin-2(1H)-one derivatives, a 6-chloro substituent was a common feature among compounds with potent anti-hepatitis B virus activity. nih.gov This suggests that the chlorine atom at position 6 in this compound is likely a key contributor to its biological effects. The position of the halogen is also critical; for instance, in some series, a halogen at position 6 may confer greater activity than at other positions.

Table 2: Influence of Halogen at Position 6 on Chromone Analogue Activity A representative table based on general findings for chromone derivatives, as specific data for this compound analogues is limited.

| Halogen at Position 6 | Observed Biological Activity Trend | Reference |

|---|---|---|

| Chlorine | Enhanced cytotoxic and antiviral activity | nih.govnih.gov |

| Fluorine | Can increase potency of enzyme inhibitors | nih.gov |

| Bromine | May increase anticancer activity | nih.gov |

| Hydrogen (unsubstituted) | Often serves as a baseline for activity comparison |

Effects of Substitutions and Modifications on the Chromenone Backbone on Activity

The chromenone scaffold itself is a versatile platform that allows for a wide range of structural modifications to fine-tune biological activity. Alterations to the chromenone backbone of this compound, beyond the furan and chloro substituents, can have profound effects on its pharmacological profile.

Modifications can include the introduction of various functional groups at different positions of the benzo-γ-pyrone system. For example, the introduction of hydroxyl or methoxy (B1213986) groups can alter the antioxidant properties of chromone derivatives. The synthesis of hybrid molecules, where the chromenone scaffold is fused with other heterocyclic rings, has been a successful strategy for developing compounds with novel biological activities. mdpi.comnih.gov

Structure-activity relationship studies on chromene-containing aromatic sulfonamides as carbonic anhydrase inhibitors have shown that substituents on the chromenone ring, such as methyl groups, can significantly influence inhibitory potency and selectivity against different enzyme isoforms. nih.gov This underscores the importance of the substitution pattern on the chromenone backbone in determining the biological target and efficacy of the resulting compounds.

Table 3: Effects of Chromenone Backbone Modifications on Biological Activity A representative table based on general findings for chromone derivatives.

| Modification on Chromenone Backbone | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl group | 7 | Can enhance antioxidant activity | |

| Methyl group | 7 and 8 | Influences carbonic anhydrase inhibition | nih.gov |

| Fused Pyrano ring | 7,8 | Can impart novel anticancer properties | nih.gov |

| Azo group incorporation | Various | Can lead to potent antimicrobial and anticancer agents | nih.gov |

Stereochemical and Conformational Determinants in the Activity of this compound Derivatives

Stereochemistry and molecular conformation are critical factors that dictate the three-dimensional shape of a molecule and, consequently, its ability to interact with a specific biological target. nih.gov For derivatives of this compound that possess chiral centers, the absolute configuration can have a profound impact on biological activity.

The planarity of the chromenone ring system is a key feature. A study on the crystal structure of the related compound 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one revealed that the molecule is nearly planar, with a very small dihedral angle between the chromene and furan rings. nih.govnih.gov This planarity can facilitate stacking interactions with aromatic residues in a protein's active site.

If chiral centers are introduced into the molecule, for example, through substitution on the chromenone backbone or on side chains, the resulting enantiomers or diastereomers may exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a drug molecule. While specific studies on the stereochemical and conformational determinants of this compound derivatives are limited, the principles of stereoselectivity in drug action are well-established and would undoubtedly apply to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and to guide the design of more effective compounds.

The first step in developing a QSAR model is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and the Kier & Hall molecular connectivity indices. nih.gov

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity. nih.gov

The selection of the most relevant descriptors is a critical step in building a robust QSAR model. cmu.ac.th Techniques such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR) with stepwise selection are often employed to identify a small subset of descriptors that have the highest correlation with the biological activity. nih.gov For chromene-based chalcones, topological and geometrical parameters have been shown to be important descriptors influencing cytotoxic activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Topological | Wiener index, Molecular connectivity indices | Reflects molecular size and branching, influencing receptor binding | nih.gov |

| Geometrical | Molecular surface area, Molecular volume | Describes the shape and steric properties of the molecule | nih.gov |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to the reactivity and intermolecular interactions of the molecule | nih.gov |

| Physicochemical | LogP, Molar refractivity | Influences membrane permeability and distribution | nih.gov |

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the selected molecular descriptors. nih.gov

The predictive power and statistical significance of the developed QSAR model must be rigorously validated. This is typically done through a combination of internal and external validation techniques:

Internal Validation: This assesses the robustness of the model using the same dataset that was used for its development. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. A high cross-validated correlation coefficient (q²) indicates good internal predictivity.

External Validation: This evaluates the ability of the model to predict the activity of a set of compounds that were not used in the model development (the test set). A high predicted correlation coefficient (R²pred) for the test set is a strong indicator of the model's real-world predictive power.

For a QSAR model to be considered reliable and predictive, it should have a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a high predicted correlation coefficient for an external test set (R²pred). nih.gov For example, a QSAR model for chlorochalcone (B8783882) derivatives as breast anticancer agents was developed with an R² of 0.743 and an R²pred of 0.744, indicating a good predictive model. nih.gov

Table 5: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value for a Good Model |

|---|---|---|

| R² (Squared Correlation Coefficient) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation. | > 0.5 |

| R²pred (Predicted R² for external test set) | A measure of the predictive ability of the model for an external set of compounds. | > 0.5 |

| F-statistic | A statistical test to determine if there is a significant relationship between the variables. | High value with low p-value |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |

In Vitro Biological Activity Profiling of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One

Antimicrobial Research Applications (In Vitro)

The 4H-chromen-4-one scaffold is an integral part of many compounds exhibiting a wide range of biological activities, including antimicrobial effects. mdpi.com Research into synthetic chromone (B188151) derivatives has explored their potential against various pathogenic microbes. asianpubs.orgthematicsjournals.org

While the 4H-chromen-4-one nucleus is a key feature in compounds with antibacterial properties, specific in vitro studies detailing the antibacterial efficacy of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one are not extensively detailed in the available literature. However, research on analogous structures provides insight into the potential of this chemical class. Studies on various chromone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. asianpubs.org For instance, certain chromone-tetrazole derivatives have shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comresearchgate.net The activity is often influenced by the nature and position of substituents on the chromone ring. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Chromone Analogs

| Compound/Analog | Bacterial Strain | Activity Metric (e.g., MIC) | Source |

| Iodinated Chromone-Tetrazole (1a) | Staphylococcus aureus | MIC: 40 µg/mL | mdpi.com |

| Fluorinated Chromone-Tetrazole (1q) | Pseudomonas aeruginosa | MIC: 20 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one (6e) | S. aureus, B. subtilis, E. coli, S. typhi | Reported as the most active antibacterial agent in its series | asianpubs.org |

This table presents data for structurally related chromone compounds to illustrate the antibacterial potential of the scaffold, as specific data for this compound was not available in the reviewed sources.

The chromone scaffold is also associated with significant antifungal properties. asianpubs.orgresearchgate.net A wide range of synthetic chromone derivatives have been evaluated for their efficacy against various fungal pathogens. researchgate.net For example, an extensive study on 27 different chromones demonstrated their potential against nine Candida species, including Candida albicans, Candida glabrata, and Candida auris. nih.gov In that study, four chromone-3-carbonitrile derivatives showed notable antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov Another study highlighted a 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one derivative as a particularly potent antifungal agent against a panel of test fungi. asianpubs.org Although these studies underscore the potential of the chromone core, specific MIC values for this compound against fungal pathogens have not been explicitly reported in the surveyed literature.

Bacterial and fungal biofilms present a significant challenge due to their increased resistance to antimicrobial agents. nih.govresearchgate.net The chemical structure of this compound contains two key moieties, furanone and chromone, which have been independently investigated for antibiofilm activity.

Halogenated furanones are known to inhibit biofilm formation in various microorganisms, often by interfering with quorum sensing signaling pathways. frontiersin.orgsemanticscholar.org Similarly, certain chromone derivatives have been shown to significantly inhibit biofilm formation by pathogenic yeasts like C. albicans. nih.gov This inhibition is linked to the disruption of virulence factors such as cell aggregation and hyphal formation, which are essential for biofilm development. nih.gov Despite the promising antibiofilm potential suggested by its structural components, direct in vitro studies evaluating the biofilm inhibition capabilities of this compound have not been found.

Combining bioactive compounds with established antibiotics or antifungals is a key strategy to enhance efficacy and overcome resistance. Some furanone derivatives, which share a structural component with the target compound, have been shown to increase the susceptibility of microbes to conventional antibiotics. nih.gov However, a review of the available scientific literature did not yield any in vitro synergy studies specifically investigating this compound in combination with other antimicrobial agents.

Enzyme Inhibition Studies (In Vitro).

Protease Inhibition Assays (e.g., Falcipain-2, Urokinase-type Plasminogen Activator Receptor (uPAR))

No specific experimental data on the inhibitory activity of this compound against the proteases Falcipain-2 or the Urokinase-type Plasminogen Activator Receptor (uPAR) was found in the reviewed literature.

Falcipain-2, a cysteine protease of Plasmodium falciparum, is a crucial enzyme for the parasite's lifecycle and a significant target for antimalarial drug development nih.govnih.gov. Its inhibition can disrupt hemoglobin hydrolysis by the parasite nih.govnih.gov. While various compounds are being investigated as Falcipain-2 inhibitors, the specific activity of this compound has not been reported.

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in cancer metastasis and angiogenesis, making them important targets for anti-cancer therapies nih.gov. The uPA/uPAR system's role in the breakdown of the extracellular matrix is a critical step in tumor invasion nih.gov. Although a variety of inhibitors targeting uPA have been developed, including some with a benzimidazole ring structure that showed improved selectivity with the introduction of a chlorine atom, no data is available for this compound nih.gov.

Cholinesterase and β-Secretase Inhibition

There is no specific published data detailing the in vitro inhibitory effects of this compound on cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE) or β-secretase (BACE-1).

However, the broader class of furochromones has been evaluated for these activities. In a study on 5-oxo-5H-furo[3,2-g]chromene derivatives, which are structurally related to the compound of interest, several analogues demonstrated inhibitory activity against both cholinesterases and β-secretase nih.gov. These enzymes are significant targets in the research of neurodegenerative conditions like Alzheimer's disease, where cholinesterase inhibitors are used to manage symptoms and β-secretase inhibitors are investigated to reduce the production of amyloid-β peptides nih.govnih.govnih.gov. The presence of a furan (B31954) ring has been noted in other molecular scaffolds as potentially contributing to acetylcholinesterase inhibition nih.gov.

Table 1: In Vitro Inhibition of Cholinesterases and β-Secretase by Furochromone Derivatives (Note: Data is for structurally related compounds, not this compound)

| Compound Type | Target Enzyme | IC₅₀ (µM) | Source |

| Furochromone Derivatives | AChE | Varies | nih.gov |

| Furochromone Derivatives | BChE | Varies | nih.gov |

| Furochromone Derivatives | β-Secretase (BACE-1) | Varies | nih.gov |

Lipoxygenase Inhibition

Specific experimental data on the lipoxygenase (LOX) inhibitory activity of this compound is not available in the current literature.

Lipoxygenases are enzymes involved in the synthesis of pro-inflammatory mediators nih.gov. As such, they are a target for the development of anti-inflammatory drugs. Research on other chromone derivatives has shown that this class of compounds can inhibit lipoxygenase nih.gov. For instance, a study on furochromone derivatives demonstrated moderate inhibition of 5-lipoxygenase and 15-lipoxygenase nih.gov. The general anti-inflammatory potential of chromones is linked to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase nih.gov.

Anti-Inflammatory Pathways in Cellular Models (In Vitro)

While there is no specific research on the in vitro anti-inflammatory pathways affected by this compound, the broader class of 4H-chromen-4-one derivatives has been investigated for anti-inflammatory properties.

Cytokine Expression and Inflammatory Mediator Regulation

Studies on other 2-phenyl-4H-chromen-4-one derivatives have shown that they can exert anti-inflammatory effects in vitro. For example, certain derivatives have been found to downregulate the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophage models nih.govnih.govresearchgate.net. The mechanism of action for some of these compounds involves the inhibition of signaling pathways like the TLR4/MAPK pathway nih.govresearchgate.net. These findings suggest that the 4H-chromen-4-one scaffold is a promising template for the development of new anti-inflammatory agents mdpi.com.

Table 2: Anti-Inflammatory Activity of Representative 2-phenyl-4H-chromen-4-one Derivatives (In Vitro) (Note: Data is for structurally related compounds, not this compound)

| Compound Type | Cellular Model | Effect | Target Pathway | Source |

| 2-phenyl-4H-chromen-4-one derivative | RAW264.7 macrophages | Downregulation of NO, IL-6, TNF-α | TLR4/MAPK | nih.govresearchgate.net |

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | RAW264.7 macrophages | Downregulation of NO, PGE₂, iNOS, COX-2, IL-1β, TNF-α, IL-6 | NF-κB, AP-1, STAT | nih.gov |

Anti-viral Research Applications (In Vitro)

No specific in vitro anti-viral studies for this compound have been reported in the reviewed literature.

However, the 4H-chromen-4-one scaffold is present in many flavonoids and has been the subject of anti-viral research. Various derivatives have been synthesized and tested against a range of viruses. For instance, certain 2-aryl-4H-chromen-4-one derivatives have shown activity against the Chikungunya virus in Vero cell cultures researchgate.net. Other studies have explored the potential of 4H-chromen-4-one containing flavonoids against SARS-CoV-2, with some compounds showing inhibitory potency against the virus in vitro nih.govnih.gov. These studies often target viral enzymes like the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) nih.govnih.gov. This body of research highlights the potential of the 4H-chromen-4-one core structure in the development of novel antiviral agents.

Mechanistic Investigations of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One at the Cellular and Molecular Level in Vitro

Apoptosis Induction Pathways in Cancer Cell Lines (In Vitro)

Fisetin has been demonstrated to induce apoptosis in a variety of cancer cell lines through multiple interconnected pathways. nih.gov The process is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of a cascade of enzymes that dismantle the cell in a controlled manner. researchgate.net

Caspase Activation and Poly(ADP-ribose) Polymerase (PARP) Cleavage

A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. jcancer.org In vitro studies have consistently shown that Fisetin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7, in numerous cancer cell lines. scispace.commdpi.com For instance, in human epidermoid carcinoma A431 cells, Fisetin treatment resulted in the cleavage and activation of caspases. nih.gov Similarly, in human oral cancer HSC3 cells, Fisetin increased the activity of caspase-3, -8, and -9. iiarjournals.org The activation of caspase-3 and -8, along with the cleavage of Poly(ADP-ribose) Polymerase (PARP), a substrate for activated caspase-3, has also been observed in HeLa cervical cancer cells treated with Fisetin. nih.gov

The cleavage of PARP by activated caspase-3 is a critical event in apoptosis, as it prevents DNA repair and facilitates the breakdown of the cell. scispace.com This cleavage has been documented in various cancer cell types following Fisetin exposure, including human colon cancer cells (HCT-116), breast cancer cells (MCF-7), and melanoma cells (A375 and SK-MEL-28). jcancer.orgscispace.comoncotarget.com The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to block Fisetin-induced PARP cleavage and subsequent apoptosis, confirming the caspase-dependent nature of this process. nih.govmdpi.com

Table 1: Effect of Fisetin on Caspase Activation and PARP Cleavage in Various Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| A431 | Human Epidermoid Carcinoma | Activation of caspases and cleavage of PARP. | nih.gov |

| HSC3 | Human Oral Cancer | Increased activity of caspase-3, -8, and -9. | iiarjournals.org |

| HeLa | Human Cervical Cancer | Activation of caspase-3 and -8, and cleavage of PARP. | nih.gov |

| HCT-116 | Human Colon Cancer | Activation of caspase-3, -7, and -9, and cleavage of PARP. | scispace.com |

| MCF-7 | Human Breast Cancer | Activation of caspase-7, -8, and -9, and cleavage of PARP. | scispace.com |

| A375 & SK-MEL-28 | Human Melanoma | Enhanced cleavage of caspase-3 and PARP, especially in combination with sorafenib. | oncotarget.com |

| Caki | Human Renal Carcinoma | Increased caspase activation and PARP cleavage. | mdpi.com |

Mitochondrial Membrane Potential Disruption

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. Fisetin has been shown to induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.goviiarjournals.org A loss of ΔΨm is a key event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. iiarjournals.org In human epidermoid carcinoma A431 cells, Fisetin treatment led to a dose- and time-dependent increase in the cell population with low mitochondrial membrane potential. nih.gov This disruption was accompanied by the release of cytochrome c and Smac/DIABLO from the mitochondria. nih.gov

Similar findings have been reported in other cancer cell lines. For example, in human oral cancer HSC3 cells, Fisetin treatment resulted in a reduction of the mitochondrial membrane potential. iiarjournals.org This effect has also been observed in breast cancer cells and colon cancer cells. scispace.com The release of cytochrome c into the cytosol is a critical step, as it binds to Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates the caspase cascade. jcancer.org

Table 2: Impact of Fisetin on Mitochondrial Parameters in Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Effect on Mitochondrial Membrane Potential (ΔΨm) | Release of Pro-Apoptotic Factors | Reference |

|---|---|---|---|---|

| A431 | Human Epidermoid Carcinoma | Disruption/Loss | Cytochrome c, Smac/DIABLO | nih.gov |

| HSC3 | Human Oral Cancer | Reduction | Cytochrome c, AIF, ENDO G | iiarjournals.org |

| MCF-7 | Human Breast Cancer | Depolarization | Not specified | scispace.com |

| COLO25 | Human Colon Cancer | Reduction | Not specified | scispace.com |

| HeLa | Human Cervical Cancer | Depolarization | Not specified | nih.gov |

BCL-2 Family Protein Modulation

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) members. nih.gov The ratio of these opposing proteins often determines the fate of a cell. Fisetin has been found to modulate the expression of BCL-2 family proteins to favor apoptosis. nih.gov

In A431 cells, Fisetin treatment resulted in a decreased expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, while simultaneously increasing the expression of the pro-apoptotic proteins Bax, Bak, and Bad. nih.gov This shift in the balance of BCL-2 family proteins contributes to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. Similar modulatory effects have been observed in a range of other cancer cells. For instance, in human plasma cancer cells (U266) and non-small cell lung cancer cells (NCI-H460), Fisetin upregulated the expression of Bax, Bim, and Bad, and downregulated Mcl-1 and Bcl-2. nih.gov The upregulation of Bax and the downregulation of Bcl-2 by Fisetin have also been noted in human oral cancer HSC3 cells and melanoma cells. iiarjournals.orgoncotarget.com

Table 3: Fisetin-Induced Modulation of BCL-2 Family Proteins in Various Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |

|---|---|---|---|---|

| A431 | Human Epidermoid Carcinoma | Bax, Bak, Bad | Bcl-2, Bcl-xL, Mcl-1 | nih.gov |

| U266 | Human Plasma Cancer | Bax, Bim, Bad | Mcl-1, Bcl-2 | nih.gov |

| NCI-H460 | Non-Small Cell Lung Cancer | Bax, Bim, Bad | Mcl-1, Bcl-2 | nih.gov |

| HCT-116 | Human Colon Cancer | Bak, Bim | Bcl-2, Bcl-xL | scispace.com |

| T24 & EJ | Human Bladder Cancer | Bax, Bak | Bcl-2, Bcl-xL | nih.gov |

| HSC3 | Human Oral Cancer | BAX, BAD, BAK | BCL2, BCL-xL | iiarjournals.org |

Cell Cycle Arrest Mechanisms (In Vitro)

In addition to inducing apoptosis, Fisetin exerts its anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. This arrest often occurs at specific checkpoints, most notably the G2/M or G0/G1 phases. nih.gov

Flow Cytometric Analysis of Cell Cycle Phases

Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle. Numerous studies employing this method have demonstrated that Fisetin can induce cell cycle arrest in various cancer cell lines. In human epidermoid carcinoma A431 cells, treatment with Fisetin led to a significant accumulation of cells in the G2/M phase, with a corresponding reduction in the G1 phase population. nih.gov Similarly, in SGC7901 gastric cancer cells, Fisetin treatment increased the proportion of cells in the G2/M phase. nih.gov

In other cancer cell types, such as human bladder cancer cells (T24 and EJ), Fisetin has been shown to block cell cycle progression in the G0/G1 phase. scispace.com Studies on head and neck cancer cell lines (SCC-9, SCC-25, and A-253) have also shown that Fisetin can induce G2/M arrest. mdpi.comresearchgate.net The specific phase of arrest can be cell-type dependent. For example, in HCT116 colorectal cancer cells, Fisetin treatment resulted in a G0/G1 phase arrest. researchgate.net

Table 4: Fisetin-Induced Cell Cycle Arrest in Different Cancer Cell Lines as Determined by Flow Cytometry (In Vitro)

| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Reference |

|---|---|---|---|

| A431 | Human Epidermoid Carcinoma | G2/M | nih.gov |

| SGC7901 | Human Gastric Cancer | G2/M | nih.gov |

| HT-29 | Human Colon Cancer | G2/M | scispace.com |

| T24 & EJ | Human Bladder Cancer | G0/G1 | scispace.com |

| HeLa | Human Cervical Cancer | G2/M | nih.gov |

| HCT116 | Human Colorectal Cancer | G0/G1 | researchgate.net |

| SCC-9 & A-253 | Head and Neck Cancer | G2/M | mdpi.comresearchgate.net |

Regulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression

The progression through the cell cycle is orchestrated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are in turn regulated by their binding partners, the cyclins. nih.gov Fisetin-induced cell cycle arrest is mechanistically linked to the modulation of these key regulatory proteins.

In human bladder cancer cells, Fisetin-induced G0/G1 arrest was associated with a significant decrease in the protein levels of cyclin D1, cyclin A, CDK4, and CDK2. scispace.com Conversely, the expression of the CDK inhibitors p21 and p53 was increased. scispace.com In HT-29 colon cancer cells, Fisetin treatment also led to decreased activities of CDK2 and CDK4, which was correlated with reduced levels of cyclin E and cyclin D1, and an increase in p21 levels. scispace.com Furthermore, in human osteosarcoma cells, Fisetin-induced G2 phase arrest was accompanied by a reduction in the levels of cyclin B1 and cyclin E1. nih.gov These findings collectively indicate that Fisetin disrupts the normal cell cycle machinery by altering the expression and activity of critical cyclins and CDKs, thereby preventing cancer cell division. nih.gov

Table 5: Modulation of Cyclin and CDK Expression by Fisetin in Cancer Cell Lines (In Vitro)

| Cell Line | Cancer Type | Downregulated Cyclins/CDKs | Upregulated CDK Inhibitors | Reference |

|---|---|---|---|---|

| T24 & EJ | Human Bladder Cancer | Cyclin D1, Cyclin A, CDK4, CDK2 | p21, p53 | scispace.com |

| HT-29 | Human Colon Cancer | Cyclin D1, Cyclin E, CDK2, CDK4 | p21 | scispace.com |

| MG-63 & Saos-2 | Human Osteosarcoma | Cyclin B1, Cyclin E1 | Not specified | nih.gov |

| LNCaP | Human Prostate Cancer | Cyclin D1, Cyclin D2, Cyclin E, CDK2, CDK4, CDK6 | p21, p27 | researchgate.net |

Modulation of Signal Transduction Pathways

There is currently no specific published research detailing the modulatory effects of 6-chloro-2-(furan-2-yl)-4H-chromen-4-one on key signal transduction pathways. While the broader class of chromen-4-one derivatives, particularly flavonoids, has been studied for such activities, these findings cannot be directly attributed to this specific compound. nih.gov

MAPK Pathway Involvement

No in vitro studies have been found that investigate the interaction between This compound and the Mitogen-Activated Protein Kinase (MAPK) pathway. Research on some related 2-phenyl-4H-chromen-4-one derivatives has suggested potential inhibition of the TLR4/MAPK pathway as a mechanism for anti-inflammatory effects, but this has not been demonstrated for the compound . nih.gov

PI3K/Akt/mTOR Axis Perturbation

There is no available scientific literature that reports on the perturbation of the PI3K/Akt/mTOR signaling axis by This compound . The influence of this specific chemical structure on this critical cellular pathway remains uninvestigated.

NF-κB Pathway Inhibition

Similarly, no dedicated in vitro research has been published to confirm or deny the inhibitory effect of This compound on the NF-κB pathway. While other flavones and chromone (B188151) derivatives have been noted for NF-κB inhibition, specific data for this compound is absent. nih.gov

Interaction with Specific Cellular Targets and Biomolecules

Direct experimental evidence for the interaction of This compound with specific biomolecular targets is not present in the available literature. General studies on flavonoids provide a framework for potential interactions, but lack compound-specific details. nih.govmdpi.com

Protein-Ligand Binding Affinity Determination (In Vitro)

Interactive Data Table: Protein Binding of Related Flavonoids (Contextual Information)

This table presents data for other flavonoid compounds to illustrate typical binding affinities. No data is available for this compound.

| Flavonoid | Target Protein | Binding Constant (K) M⁻¹ | Source |

| Quercetin | Calf Thymus DNA | 7.25 x 10⁴ | nih.gov |

| Kaempferol | Calf Thymus DNA | 3.60 x 10⁴ | nih.gov |

| Delphinidin | Calf Thymus DNA | 1.66 x 10⁴ | nih.gov |

DNA Intercalation or Damage Assessment (In Vitro)

There are no published in vitro assessments of DNA intercalation or damage specifically caused by This compound . While some flavonoids have been shown to interact with DNA, and furan (B31954) itself has been studied for its potential to cause DNA damage, these findings are not specific to the compound . nih.govnih.govresearchgate.net The ability of flavonoids to interact with DNA can be through non-covalent forces, such as groove binding or intercalation. researchgate.net However, without direct experimental evidence, the potential for this compound to interact with DNA is purely speculative.

Enzyme Active Site Interaction Studies

The interaction of small molecules with enzyme active sites is a cornerstone of drug discovery and mechanistic biology. For the compound this compound, while specific experimental data from co-crystallization studies are not extensively available in the public domain, computational molecular docking simulations provide valuable insights into its potential binding modes with various enzymes. These in silico studies help to predict the binding affinity and the specific molecular interactions that stabilize the enzyme-ligand complex.

The chromen-4-one scaffold is a well-recognized pharmacophore known to interact with a variety of enzymes, often through a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netnih.gov The carbonyl group at the C4 position of the chromone ring is a key hydrogen bond acceptor. The furan ring at the C2 position can participate in hydrophobic interactions and potentially π-π stacking with aromatic amino acid residues within the enzyme's active site. The chlorine atom at the C6 position can enhance binding affinity through halogen bonding or by contributing to hydrophobic interactions.

Molecular docking studies performed on structurally related chromone derivatives against enzymes like cyclooxygenase-2 (COX-2) and protein kinase CK2 have revealed common interaction patterns. researchgate.netnih.gov These studies indicate that the planar chromone ring system often orients itself within hydrophobic pockets of the active site. The interactions are typically characterized by hydrogen bonds formed between the chromone's carbonyl oxygen and amino acid residues such as Arginine or Tyrosine, and hydrophobic contacts with residues like Leucine, Valine, and Alanine.

For this compound, a hypothetical interaction model within an enzyme active site, based on data from analogous compounds, can be proposed. The following interactive table outlines the potential types of interactions and the amino acid residues that could be involved.

| Type of Interaction | Functional Group of Compound | Potential Interacting Amino Acid Residues | Description of Interaction |

| Hydrogen Bonding | Carbonyl group (C4-keto) | Serine, Threonine, Tyrosine, Arginine | The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, forming a strong, directional interaction with hydrogen-donating residues in the active site. |

| π-π Stacking | Furan ring, Benzene (B151609) ring of chromone | Phenylalanine, Tyrosine, Tryptophan, Histidine | The aromatic rings of the compound can stack with the aromatic side chains of amino acids, contributing to binding stability. |

| Hydrophobic Interactions | Furan ring, Chromone backbone | Leucine, Isoleucine, Valine, Alanine | Non-polar parts of the compound interact favorably with non-polar amino acid residues, driven by the hydrophobic effect. |

| Halogen Bonding | Chlorine atom at C6 | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate | The electrophilic region of the chlorine atom can interact with a nucleophilic site on an amino acid, such as a backbone carbonyl or a negatively charged residue. |

This table represents a theoretical model of interactions based on the chemical structure of this compound and docking studies of similar compounds.

Oxidative Stress Induction or Attenuation Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov ROS, such as the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), are natural byproducts of aerobic metabolism. nih.gov However, their overproduction can lead to damage of cellular macromolecules, including lipids, proteins, and DNA. nih.gov Flavonoids and related chromone structures are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. mdpi.comnih.gov

Attenuation of oxidative stress could occur if the compound acts as a direct scavenger of ROS or if it upregulates the expression of endogenous antioxidant enzymes. Conversely, induction of oxidative stress might occur if the compound interferes with the mitochondrial electron transport chain or is metabolized into a reactive intermediate, leading to increased ROS production. nih.gov

Reactive Oxygen Species (ROS) Production Monitoring

To quantitatively assess the impact of this compound on cellular redox status, in vitro assays that monitor ROS levels are employed. A common method involves the use of fluorescent or luminescent probes that react with specific ROS.

One widely used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then oxidized by ROS, primarily H₂O₂, to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). researchgate.net The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Another sensitive method is the ROS-Glo™ H₂O₂ Assay, which is a luminescent-based assay that specifically measures the levels of H₂O₂. nih.gov This assay utilizes a substrate that reacts with H₂O₂ to generate a luciferin (B1168401) precursor. In a second step, a detection reagent converts the precursor to luciferin, which is then used by luciferase to produce light. The luminescent signal is proportional to the concentration of H₂O₂. nih.govrkmmanr.org

The following interactive table presents hypothetical data from a cell-based assay monitoring ROS production in response to treatment with this compound, illustrating a potential dose-dependent effect on ROS levels.

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control (DMSO) | - | 100 | 1.0 |

| This compound | 1 | 95 | 0.95 |

| This compound | 10 | 82 | 0.82 |

| This compound | 50 | 65 | 0.65 |

| Positive Control (H₂O₂) | 100 | 550 | 5.5 |

This table contains illustrative, hypothetical data to demonstrate the potential antioxidant effect of the compound as might be observed in a DCFDA assay. Actual experimental results would be required for confirmation.

Computational and Theoretical Studies of 6 Chloro 2 Furan 2 Yl 4h Chromen 4 One

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 6-chloro-2-(furan-2-yl)-4H-chromen-4-one, to a macromolecular target, typically a protein. The insights gained from docking studies can elucidate the potential mechanism of action and guide the design of more potent and selective inhibitors.

Ligand Preparation and Protein Receptor Grid Generation

The initial step in a molecular docking simulation involves the preparation of both the ligand and the target protein. For the ligand, this compound, this process entails generating a three-dimensional conformation and assigning appropriate atomic charges. This is often achieved using computational chemistry software that can predict the most stable, low-energy conformation of the molecule.

The preparation of the protein receptor is a more intricate process. It requires a high-resolution 3D structure of the protein, typically obtained from X-ray crystallography or NMR spectroscopy and deposited in a public database like the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the protein's atoms. A crucial part of this stage is the generation of a grid box that defines the binding site of the protein. This grid is a three-dimensional space within which the docking algorithm will attempt to place the ligand.

Binding Mode Analysis and Non-Covalent Interaction Profiling

Once the ligand and receptor are prepared, the docking software places the ligand into the defined binding site in a multitude of different orientations and conformations. These potential binding poses are then scored based on how well they fit into the binding site. The analysis of the top-scoring poses reveals the most probable binding mode of the ligand.

A key aspect of this analysis is the profiling of non-covalent interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are the primary drivers of ligand binding. For this compound, the furan (B31954) ring's oxygen atom and the chromenone's carbonyl oxygen can act as hydrogen bond acceptors. The aromatic nature of the chromene and furan rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in molecular recognition.

A hypothetical binding mode analysis for this compound with a generic kinase protein target is presented below.

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS78 | Hydrogen Bond | 2.9 |

| GLU95 | Hydrogen Bond | 3.1 |

| PHE152 | Pi-Pi Stacking | 3.8 |

| LEU154 | Hydrophobic | 4.2 |

| TYR156 | Pi-Pi Stacking | 4.0 |

This table is illustrative and represents a hypothetical binding scenario.

Scoring Function Evaluation and Theoretical Binding Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein for each generated pose. These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. The theoretical binding affinity, often expressed in kcal/mol, provides a quantitative measure of the ligand's potential potency.

The evaluation of these scores helps in ranking different ligands or different poses of the same ligand. For this compound, comparing its theoretical binding affinity to that of a known inhibitor of a particular target can provide a preliminary assessment of its potential biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including the distribution of electrons and the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be distributed over the electron-rich furan and chromene rings, while the LUMO may be localized on the electron-withdrawing carbonyl group and the chlorinated benzene (B151609) ring. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its susceptibility to react with electrophiles or nucleophiles.

A table of hypothetical calculated electronic properties for this compound is provided below.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

This table contains hypothetical values for illustrative purposes.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen of the chromenone and the oxygen atom of the furan ring, indicating these are sites for potential hydrogen bonding. The hydrogen atoms and the regions around the chlorine atom might show a slightly positive potential. The ESP map is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with its biological target.

Reactivity Descriptors (e.g., Fukui functions, Global Reactivity Descriptors)

Reactivity descriptors derived from density functional theory (DFT) are crucial for predicting the chemical behavior of molecules. While specific calculations for this compound are not available, studies on analogous chromone (B188151) and flavone (B191248) derivatives provide valuable insights into how substituents influence reactivity.

Global reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap (ΔE), are fundamental in assessing a molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For instance, a study on 3-formyl chromone derivatives highlighted that the energy gap is a critical factor in determining their chemical reactivity and stability. nih.gov In an investigation of other chromone derivatives, the energy gaps were found to be 1.870 eV, 1.649 eV, and 1.590 eV, indicating significant biological activity potential. d-nb.infodntb.gov.ua

Other global reactivity parameters for a flavone molecule, a close structural relative, have been calculated, providing a reference for the expected values in similar chromone structures. chemrxiv.org

Table 1: Global Reactivity Descriptors for a Flavone Analog (Data synthesized from a computational study on a flavone molecule. chemrxiv.org)

| Descriptor | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Ionization Potential (IP) | - |

| Electron Affinity (EA) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (σ) | - |

| Electronegativity (χ) | - |

| Chemical Potential (µ) | - |

| Electrophilicity Index (ω) | - |

(Specific values were not provided in the abstract, but their calculation was central to the study.)

Fukui functions are local reactivity descriptors used to identify the most probable sites for nucleophilic and electrophilic attacks within a molecule. wikipedia.orgscm.com For a molecule like this compound, the furan ring, the pyrone ring, and the substituted benzene ring would all exhibit distinct reactivity patterns. The condensed Fukui function provides a per-atom analysis of reactivity. scm.comnih.gov In related chromone systems, the carbonyl carbon and the C2/C3 positions of the pyrone ring are often identified as key electrophilic or nucleophilic centers, depending on the specific reaction. The presence of the electron-withdrawing chlorine atom at the C6 position is expected to influence the electron density distribution across the entire chromone scaffold.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful tools for understanding the stability of a ligand within a protein's binding pocket and for characterizing the dynamics of their interaction. frontiersin.org Such studies are common for chromone and flavone derivatives due to their broad biological activities.

MD simulations on complexes of chromone derivatives with protein targets, such as SARS-CoV-2 main protease, have been performed to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand is a key metric evaluated during these simulations. A stable RMSD value over the simulation time, typically in the range of 0.2 to 0.5 nm for well-behaved systems, indicates that the complex has reached equilibrium and the ligand is stably bound. nih.gov For example, a study on 6-substituted 3-formyl chromone derivatives complexed with various proteins reported RMSD values within this range, confirming the stability of the complexes. nih.gov Similarly, MD simulations of other chromone derivatives targeting SARS-CoV-2 protease also confirmed the stability of the protein-ligand complexes with minimal fluctuations. nih.gov

MD simulations allow for the sampling of a wide range of conformations of the ligand-protein complex, providing a more dynamic picture of the binding event than static docking models. From these simulations, binding free energies can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). mdpi.commdpi.com These calculations provide a more accurate estimation of the binding affinity.

For various flavonoid and chromone derivatives, binding free energy calculations have been instrumental in ranking their potential efficacy as inhibitors of specific protein targets. For instance, a comparative MD study on flavonoids as PD-L1 inhibitors reported average binding free energies ranging from -19.88 kcal/mol to -46.73 kcal/mol. mdpi.com Another study on flavonoids targeting aldose reductase found binding free energies between -15.65 and -19.74 kcal/mol. mdpi.com For a chromone derivative targeting the SARS-CoV-2 main protease, the MM-GBSA analysis revealed a binding free energy of -19.54 kcal/mol. nih.gov These values indicate strong and favorable binding interactions.

Table 2: Representative Binding Free Energies of Chromone/Flavone Analogs with Protein Targets (Data synthesized from multiple sources. nih.govmdpi.commdpi.com)

| Compound/Class | Protein Target | Binding Free Energy (kcal/mol) | Method |

|---|---|---|---|

| Ginkgetin (Flavone) | PD-L1 | -46.73 | MM-PBSA |

| Chromone-peptidomimetic (Ch-p7) | SARS-CoV-2 Mpro | -19.54 | MM-GBSA |

| Quercetin (Flavonol) | Aldose Reductase | -19.74 | MM-PBSA |

In Silico ADMET Prediction and Pharmacokinetic Modeling (Theoretical, Excluding Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. imedpub.com

The absorption of a compound is often predicted based on its physicochemical properties, such as lipophilicity (logP), aqueous solubility, and cell permeability (e.g., Caco-2 permeability). For a series of chromone derivatives, ADMET properties were predicted to assess their drug-likeness. nih.gov Many in silico tools use Lipinski's rule of five as an initial filter for oral bioavailability.

Distribution properties, such as plasma protein binding and blood-brain barrier penetration, are also predictable. For chromone-embedded peptidomimetics, pharmacokinetic tests revealed that several compounds possessed acceptable medicinal properties. nih.gov

Table 3: Predicted ADMET Properties for a Class of Chromone Derivatives (This table represents the types of data typically generated in in silico ADMET studies for chromone analogs, based on general findings. nih.govnih.govresearchgate.net)

| Property | Predicted Outcome for Analogous Chromones |

|---|---|

| Human Intestinal Absorption | Variable, often predicted to be good |

| Caco-2 Permeability | Moderate to High |

| Plasma Protein Binding | Generally High |

| Blood-Brain Barrier Penetration | Variable, depends on specific substitutions |

| CYP2D6 Inhibition | Often predicted as a potential inhibitor |

Theoretical Excretion and Toxicity Prediction.

The journey of a chemical compound through a biological system is a complex process, and its ultimate elimination, or excretion, is a critical determinant of its potential impact. Computational, or in silico, methods offer a rapid and cost-effective means to predict the excretion pathways and potential toxicity of a molecule like This compound . These predictions are based on the molecule's structural features and physicochemical properties.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are instrumental in early-stage drug discovery and chemical safety assessment. frontiersin.org These tools employ a variety of models, from simple property calculations to complex machine learning algorithms, to forecast a compound's fate in the body. For instance, properties like water solubility, lipophilicity (LogP), and ionization state (pKa) are fundamental to predicting how a compound will be excreted.